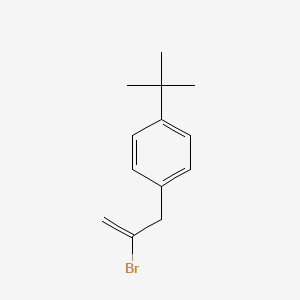

2-Bromo-3-(4-tert-butylphenyl)-1-propene

Description

Significance of Aryl-Substituted Bromoalkenes in Advanced Synthetic Strategies

Aryl-substituted bromoalkenes are a class of organic compounds that have garnered considerable attention in modern synthetic chemistry due to their versatile reactivity. The presence of both a bromine atom and an aryl group on an alkene backbone allows for a wide range of chemical transformations. These compounds can serve as precursors to various functional groups and are key intermediates in the construction of complex molecular frameworks.

One of the primary applications of aryl-substituted bromoalkenes is in cross-coupling reactions. The carbon-bromine bond can readily participate in reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental methods for forming carbon-carbon bonds. This capability allows for the straightforward introduction of new aryl, vinyl, or alkynyl substituents, thereby enabling the synthesis of a diverse array of complex molecules from a common starting material. For instance, the palladium-catalyzed cross-coupling of 1,1-dibromoethylenes with alkynylaluminums has been developed as a highly efficient method for synthesizing aryl-substituted conjugated enediynes. nih.gov

Furthermore, the bromine atom in these compounds can be replaced by other functional groups through nucleophilic substitution reactions, although this is generally less common for vinylic halides compared to alkyl halides unless activated by electron-withdrawing groups. libretexts.org The double bond itself can also undergo a variety of addition reactions, further expanding the synthetic utility of this class of compounds. The interplay between the reactivity of the C-Br bond and the C=C double bond allows for sequential and selective functionalization, providing a powerful tool for the synthesis of complex targets.

Recent research has also explored the oxidative hydrolysis of bromoalkenes to produce α-bromoketones, which are highly sought-after synthons in medicinal chemistry and the synthesis of heterocyclic compounds. beilstein-journals.org This transformation highlights the potential of bromoalkenes as enol analogs, further broadening their synthetic applications. beilstein-journals.org

Overview of the Propene Scaffold as a Versatile Synthon in Organic Research

The propene scaffold, a three-carbon chain with a double bond, is a fundamental building block in organic synthesis. Its simplicity belies its versatility, as the double bond provides a locus for a wide range of chemical transformations. The π-electrons of the alkene are susceptible to attack by electrophiles, initiating electrophilic addition reactions. researchgate.net This reactivity is central to many synthetic strategies.

One of the most common reactions involving the propene scaffold is halogenation, where halogens such as bromine add across the double bond to form vicinal dihalides. masterorganicchemistry.com This reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. masterorganicchemistry.commasterorganicchemistry.com The resulting dihalides can then be further functionalized, for example, through elimination reactions to form alkynes.

Beyond simple halogenation, the propene scaffold can participate in a multitude of other addition reactions, including hydrohalogenation, hydration, and hydroboration-oxidation, allowing for the introduction of a variety of functional groups with specific regioselectivity and stereoselectivity. The versatility of the propene unit makes it an invaluable synthon for constructing the carbon skeleton of more complex molecules. Natural products and pharmaceuticals often contain structural motifs that can be traced back to a propene or related alkene precursor. The pinene scaffold, for example, which is abundant in nature, serves as a crucial building block for many natural and synthetic products. rsc.orgnih.gov

The Influence of the para-tert-Butylphenyl Moiety on Molecular Design and Reactivity Profiles

The para-tert-butylphenyl group is a common substituent in organic chemistry that can significantly influence the physical and chemical properties of a molecule. The tert-butyl group is sterically bulky, which can have a profound impact on the reactivity of nearby functional groups. This steric hindrance can direct the approach of reagents to a specific face of the molecule, leading to enhanced stereoselectivity in chemical reactions. For example, the bulky tert-butyl group can influence the reactivity of isomers, as seen in the reactions of 1-bromo-4-tert-butylcyclohexane. stackexchange.com

The lipophilicity of a molecule is also significantly increased by the presence of a tert-butylphenyl group. ontosight.ai This property is particularly important in the design of pharmacologically active compounds, as it can affect their solubility, membrane permeability, and ultimately their bioavailability. The 4-tert-butylphenyl group is found in a variety of commercially important chemicals, including 4-tert-butylphenol, which is used in the production of resins and as a chain-stopper in polymerization. wikipedia.orgnih.gov The incorporation of this moiety into molecular design is a strategic choice to fine-tune the steric, electronic, and physical properties of a target molecule.

Historical Trajectories and Modern Developments in Brominated Alkenes and Aryl Alkenes Research

The study of brominated alkenes has a long history in organic chemistry, dating back to early investigations into the nature of the double bond and its reactions. The electrophilic addition of bromine to alkenes was one of the first reactions to be studied in detail, leading to the postulation of the cyclic bromonium ion intermediate to explain the observed anti-stereochemistry. masterorganicchemistry.com Early kinetic studies of alkene bromination helped to lay the groundwork for our modern understanding of reaction mechanisms. masterorganicchemistry.com The development of methods for the synthesis of aryl halides has also been a significant area of research, with reactions like the Sandmeyer reaction being classical examples. organic-chemistry.org

In recent decades, research in this area has focused on developing new and more efficient methods for the synthesis of brominated and aryl alkenes, as well as expanding their applications in organic synthesis. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the way chemists approach the synthesis of complex molecules containing these motifs. nih.gov These reactions offer a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds with high levels of chemo- and regioselectivity.

Modern research continues to push the boundaries of this field. For example, computational studies have provided new insights into the mechanism of alkene bromination, suggesting that in nonpolar aprotic solvents, the reaction may involve two molecules of bromine. nih.gov Furthermore, new catalytic systems are constantly being developed to improve the efficiency and scope of reactions involving bromoalkenes and aryl alkenes. The direct addition of arene C-H bonds across alkynes represents a newer strategy for the synthesis of aryl-substituted alkenes. researchgate.net These ongoing developments ensure that brominated alkenes and aryl alkenes will remain important and versatile building blocks in the synthetic chemist's toolbox for the foreseeable future.

Data Tables

Table 1: Properties of 2-Bromo-3-(4-tert-butylphenyl)-1-propene and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 842140-27-6 | C13H16Br | 252.17 |

| 3-(4-tert-Butylphenyl)-1-propene (B1349879) | 27798-45-4 | C13H18 | 174.28 |

| 4-tert-Butylphenol | 98-54-4 | C10H14O | 150.22 |

| 2-Bromo-3,3,3-trifluoro-1-propene | 1514-82-5 | C3H2BrF3 | 174.95 |

Table 2: Comparison of Reactivity in Halogenated Alkenes

| Compound Type | Key Reactive Site(s) | Common Reactions |

| Bromoalkenes | C=C double bond, C-Br bond | Electrophilic addition, Nucleophilic substitution, Cross-coupling, Oxidative hydrolysis |

| Chloroalkenes | C=C double bond, C-Cl bond | Similar to bromoalkenes, but C-Cl bond is generally less reactive in cross-coupling |

| Fluoroalkenes | C=C double bond, C-F bond | C-F bond is very strong and generally unreactive towards substitution and cross-coupling |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Br/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,1,9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDHFPPZLPMVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373594 | |

| Record name | 2-bromo-3-(4-tert-butylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842140-27-6 | |

| Record name | 2-bromo-3-(4-tert-butylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization Techniques for 2 Bromo 3 4 Tert Butylphenyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Analysis for Proton Environment and Connectivity

A ¹H NMR spectrum of 2-Bromo-3-(4-tert-butylphenyl)-1-propene would provide critical information about the number of different types of protons, their electronic environments, and their proximity to other protons. The expected signals would correspond to the protons of the tert-butyl group, the aromatic ring, the methylene (B1212753) group, and the vinyl group. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, would reveal adjacent protons.

Table 1: Hypothetical ¹H NMR Data for this compound

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-butyl (-C(CH₃)₃) | ~1.30 | Singlet (s) | 9H |

| Methylene (-CH₂-) | ~3.60 | Singlet (s) | 2H |

| Vinyl (=CH₂) | ~5.60, ~5.80 | Two Singlets (s, s) | 1H, 1H |

¹³C NMR Spectroscopy for Carbon Skeleton and Functional Group Identification

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in the structure of this compound would produce a distinct signal. This technique is crucial for identifying quaternary carbons (carbons with no attached protons), such as the carbon atom of the tert-butyl group and the aromatic carbons bonded to the tert-butyl and the propene groups.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Assigned Carbon | Chemical Shift (δ, ppm) |

|---|---|

| tert-butyl (-C(CH₃)₃) | ~31.5 |

| tert-butyl quaternary C | ~34.5 |

| Methylene (-CH₂-) | ~40.0 |

| Vinyl (=CH₂) | ~118.0 |

| C-Br | ~124.0 |

| Aromatic CH | ~125.5, ~128.0 |

Application of 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity. rasayanjournal.co.inriekemetals.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.netresearchgate.net For this molecule, COSY would primarily show correlations between the protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton-carbon pairs (¹H-¹³C). rasayanjournal.co.inresearchgate.net This would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., linking the methylene protons at ~3.60 ppm to the methylene carbon at ~40.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). researchgate.net HMBC is invaluable for piecing together the molecular structure. For instance, it would show a correlation from the methylene protons (~3.60 ppm) to the aromatic quaternary carbon and the vinylic carbon attached to the bromine, confirming the connection of the propene unit to the phenyl ring.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the precise elemental composition of this compound. Given the presence of bromine, the molecular ion peak would appear as a characteristic doublet (M+ and M+2) of nearly equal intensity, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Table 3: Expected HRMS Data for this compound

| Ion Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

|---|

Analysis of Fragmentation Pathways under Electron Ionization (EI) and Electrospray Ionization (ESI) Conditions

Analyzing the fragmentation pattern helps to confirm the molecular structure. Under ionization, the molecule breaks apart in a predictable manner.

Electron Ionization (EI): This high-energy technique typically leads to extensive fragmentation. A key fragmentation pathway for this molecule would likely involve the loss of a bromine atom or the cleavage of the tert-butyl group. The most stable carbocation, the tert-butyl cation ([C(CH₃)₃]⁺), would be expected to produce a very prominent peak at an m/z of 57.

Electrospray Ionization (ESI): ESI is a softer ionization technique that usually results in less fragmentation and a more prominent molecular ion peak. It is particularly useful for confirming the molecular weight of the compound.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. For this compound, the IR spectrum is characterized by a combination of absorption bands that signify its alkene, aromatic, tert-butyl, and alkyl bromide components.

The key functional groups and their expected vibrational frequencies are:

Alkene (=C-H and C=C): The propene moiety will exhibit stretching vibrations for the sp² hybridized C-H bonds, typically appearing above 3000 cm⁻¹. The carbon-carbon double bond (C=C) stretch is expected in the 1680-1640 cm⁻¹ region.

Aromatic Ring (Aryl C-H and C=C): The 4-tert-butylphenyl group will show aromatic C-H stretching vibrations, also typically above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic ring usually appear as a series of peaks in the 1600-1450 cm⁻¹ range. Out-of-plane (OOP) C-H bending vibrations, which are indicative of the substitution pattern (in this case, 1,4-disubstituted or para), are expected in the 850-800 cm⁻¹ region.

Alkyl Groups (-C-H): The tert-butyl group and the methylene (-CH₂-) group will display characteristic C-H stretching vibrations from their sp³ hybridized bonds in the 2975-2860 cm⁻¹ range. docbrown.info The tert-butyl group often shows distinctive C-H bending vibrations around 1370-1365 cm⁻¹. docbrown.info

Carbon-Bromine Bond (C-Br): The presence of the bromine atom is indicated by the C-Br stretching vibration, which is typically found in the lower frequency "fingerprint region" of the spectrum, generally between 750 and 500 cm⁻¹. docbrown.info

The following table summarizes the expected characteristic IR absorption bands for this compound based on its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alkene | =C-H Stretch | 3100 - 3010 |

| Alkene | C=C Stretch | 1680 - 1640 |

| Aromatic | =C-H Stretch | 3100 - 3000 |

| Aromatic | C=C Ring Stretch | 1600 - 1450 |

| Alkyl (tert-butyl, -CH₂-) | -C-H Stretch | 2975 - 2860 |

| tert-Butyl | -C-H Bend (Umbrella) | 1370 - 1365 |

| Alkyl Halide | C-Br Stretch | 750 - 500 |

X-ray Crystallography for Definitive Solid-State Structural Determination (where applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions, within the crystal's unit cell.

A thorough search of scientific literature and crystallographic databases, such as the Cambridge Structural Database (CSD), reveals that no definitive crystal structure for this compound has been publicly reported. researchgate.net While crystal structures for molecules containing related moieties, such as brominated tert-butylphenyl derivatives, have been determined, this specific compound has not been characterized by X-ray diffraction according to available data. nih.govresearchgate.net

Therefore, detailed crystallographic data, including the crystal system, space group, and unit cell dimensions, are not available for this compound. The determination of its solid-state structure would require the successful growth of a single crystal suitable for X-ray diffraction analysis.

Chemical Reactivity and Organic Transformations of 2 Bromo 3 4 Tert Butylphenyl 1 Propene

Reactivity Governed by the Bromine Atom

The carbon-bromine bond in 2-Bromo-3-(4-tert-butylphenyl)-1-propene is the focal point for several key reactions, including nucleophilic substitutions, eliminations, and the formation of organometallic reagents. The allylic nature of the bromine atom significantly influences the pathways of these transformations.

Nucleophilic Substitution Reactions (SN1, SN2, and SN2')

Nucleophilic substitution reactions of this compound can proceed through various mechanisms, namely SN1, SN2, and SN2', depending on the reaction conditions and the nature of the nucleophile.

The SN1 mechanism involves the formation of a carbocation intermediate. The departure of the bromide ion from this compound would lead to a secondary allylic carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized over two carbon atoms. The presence of the electron-donating 4-tert-butylphenyl group further stabilizes this intermediate. Consequently, reactions with weak nucleophiles in polar protic solvents are expected to favor the SN1 pathway. mnstate.edunih.gov The attack of the nucleophile can occur at either of the two electrophilic carbon centers of the resonance-stabilized carbocation, potentially leading to a mixture of products.

The SN2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. wolfram.com For this compound, a direct backside attack at the carbon bearing the bromine is sterically hindered by the adjacent bulky 4-tert-butylphenyl group and the double bond. However, strong, unhindered nucleophiles in polar aprotic solvents might still favor this pathway to some extent. youtube.com

A more likely pathway for a concerted reaction is the SN2' mechanism , which is characteristic of allylic systems. In this mechanism, the nucleophile attacks the carbon atom at the end of the double bond (the γ-carbon), leading to a rearrangement of the double bond and expulsion of the bromide ion. This pathway is often competitive with the direct SN2 displacement and can be favored by certain nucleophiles and reaction conditions.

| Reaction Type | Substrate | Nucleophile/Base | Solvent | Major Mechanism | Potential Products |

| Nucleophilic Substitution | This compound | Weak (e.g., H₂O, ROH) | Polar Protic | SN1 | Mixture of allylic alcohols/ethers |

| Nucleophilic Substitution | This compound | Strong, unhindered | Polar Aprotic | SN2/SN2' | Mixture of substitution products |

Elimination Reactions (E1 and E2) to Form Alkyne or Diene Derivatives

Elimination reactions of this compound can lead to the formation of alkynes or dienes. These reactions are typically promoted by the use of a base.

The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction. nih.gov Following the formation of the allylic carbocation, a weak base can abstract a proton from an adjacent carbon atom to form a new π-bond. Depending on which proton is removed, this could result in the formation of a conjugated diene. Competition with the SN1 reaction is a significant factor. nih.gov

The E2 mechanism is a concerted, one-step process where a strong base removes a proton, and the bromide leaving group is simultaneously eliminated. adichemistry.comlumenlearning.com For this compound, the use of a strong, bulky base would favor elimination over substitution. msu.edu Depending on the position of the abstracted proton, the E2 reaction could yield a conjugated diene. The formation of an alkyne would require the removal of a proton from the carbon bearing the bromine, which is less common but can occur under specific conditions with very strong bases. Zaitsev's rule generally predicts that the more substituted, and therefore more stable, alkene will be the major product. masterorganicchemistry.com

| Reaction Type | Substrate | Base | Key Feature | Potential Products |

| Elimination | This compound | Weak Base | Carbocation intermediate | Conjugated dienes |

| Elimination | This compound | Strong, Bulky Base | Concerted mechanism | Conjugated dienes |

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, leading to the formation of highly reactive organometallic intermediates.

Grignard reagents are formed by reacting the alkyl halide with magnesium metal in an anhydrous ether solvent. adichemistry.comleah4sci.com The resulting organomagnesium halide, (4-tert-butylphenyl)propenylmagnesium bromide, effectively reverses the polarity of the carbon atom, turning it into a potent nucleophile. This Grignard reagent can then be used in a variety of subsequent reactions, such as additions to carbonyl compounds (aldehydes, ketones, esters) to form alcohols, and reactions with carbon dioxide to produce carboxylic acids. adichemistry.comlibretexts.org

Organolithium compounds can also be prepared, typically by reaction with an alkyllithium reagent (like n-butyllithium) through a halogen-metal exchange, or directly with lithium metal. Organolithium reagents are generally more reactive than their Grignard counterparts and can participate in a similar range of nucleophilic addition and substitution reactions. acs.org

Transformations Involving the Propene Double Bond

The terminal double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles and radicals.

Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation, Hydration)

Electrophilic addition reactions involve the initial attack of an electrophile on the π-electrons of the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.

Halogenation , the addition of halogens like Br₂ or Cl₂, would proceed through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion would result in the formation of a dihaloalkane.

Hydrohalogenation , the addition of hydrogen halides such as HBr or HCl, follows Markovnikov's rule. youtube.comyoutube.comchemguide.co.uk The initial protonation of the double bond will occur at the terminal carbon to form the more stable secondary carbocation, which is also benzylic and therefore further stabilized by the adjacent phenyl ring. The subsequent attack by the halide ion will then occur at this more substituted carbon. youtube.com In the presence of peroxides, the addition of HBr can proceed via a free-radical mechanism, leading to the anti-Markovnikov product. doubtnut.com

Hydration , the addition of water, is typically carried out in the presence of a strong acid catalyst. Similar to hydrohalogenation, the reaction follows Markovnikov's rule, leading to the formation of an alcohol at the more substituted carbon.

| Reaction Type | Reagent | Key Principle | Expected Major Product |

| Halogenation | Br₂ | Cyclic bromonium ion intermediate | 1,2-Dibromo derivative |

| Hydrohalogenation | HBr | Markovnikov's rule, stable carbocation | Addition of Br to the more substituted carbon |

| Hydration | H₂O, H⁺ | Markovnikov's rule, stable carbocation | Addition of OH to the more substituted carbon |

Radical Addition and Polymerization Reactions

The double bond of this compound can also undergo radical reactions.

Radical addition can be initiated by radical initiators. As mentioned, the addition of HBr in the presence of peroxides proceeds via a radical chain mechanism to yield the anti-Markovnikov product.

Polymerization of this compound could potentially be achieved through radical polymerization. libretexts.org The 4-tert-butylphenyl substituent is an electron-donating group, which can influence the reactivity of the monomer and the stability of the propagating radical. cmu.eduacs.orgcmu.edu In the presence of a radical initiator, such as AIBN or benzoyl peroxide, the polymerization would proceed via a chain-growth mechanism. The resulting polymer would feature a long carbon chain with pendant 1-bromo-2-(4-tert-butylphenyl)ethyl groups. The bromine atoms on the polymer backbone could then be further functionalized, opening possibilities for the synthesis of various functional polymers.

Cycloaddition Chemistry (e.g., Diels-Alder Reactions)

The vinyl bromide moiety in this compound allows it to participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition used to form six-membered rings. wikipedia.orgorganic-chemistry.org The reactivity of the dienophile is a critical factor in this transformation.

Generally, the Diels-Alder reaction is facilitated by electron-withdrawing groups on the dienophile, as this lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for better interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org The bromine atom in this compound acts as an electron-withdrawing group through induction, which can enhance its reactivity as a dienophile compared to an unsubstituted styrene (B11656). This is analogous to the use of other halogenated dienophiles in cycloadditions. organic-chemistry.org Studies on related systems, such as β-fluoro-β-nitrostyrenes, have shown them to be effective dienophiles in [4+2] cycloadditions with cyclic dienes like cyclopentadiene, leading to the formation of fluorinated bicyclic compounds. beilstein-journals.org This suggests that the target molecule could similarly react with various dienes to produce substituted cyclohexene (B86901) derivatives, where the bromine atom and the 4-tert-butylbenzyl group would be incorporated into the new cyclic structure. The regiochemical and stereochemical outcomes would be governed by the specific diene and reaction conditions employed.

Olefin Metathesis and Related Olefin Cross-Coupling Processes

The alkene functionality of this compound is a handle for carbon-carbon bond formation via olefin metathesis and transition metal-catalyzed cross-coupling reactions.

Olefin Metathesis: While olefin metathesis is a powerful tool for C=C bond formation, the direct application to allylic halides can be challenging. However, the development of robust ruthenium and molybdenum catalysts has expanded the scope of this reaction. Cross-metathesis involving allylic halides has been reported, suggesting that this compound could potentially undergo such transformations with other olefins, although catalyst compatibility and potential side reactions would need to be carefully considered.

Cross-Coupling Reactions: The vinyl bromide component is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing C-C and C-heteroatom bonds. The vinyl bromide can be coupled with a wide range of organometallic reagents. For example, in Suzuki-Miyaura coupling, it can react with aryl or vinyl boronic acids. rsc.org In Stille coupling, it can react with organostannanes. Other notable examples include Heck coupling with alkenes, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination with amines. The palladium-catalyzed cross-coupling of allylic silanolate salts with aryl bromides has also been demonstrated as an effective method for forming allylated arenes. nih.govnih.govacs.org A transition-metal-free cross-coupling reaction between arylboronic acids and allylic bromides has also been reported. organic-chemistry.org These methods provide a versatile platform for elaborating the structure of this compound.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ / R-B(OH)₂ | Pd(PPh₃)₄ / Base | Aryl/Vinyl Substituted Alkene |

| Stille | Ar-Sn(Bu)₃ / R-Sn(Bu)₃ | Pd(PPh₃)₄ | Aryl/Vinyl Substituted Alkene |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Conjugated Diene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Conjugated Enyne |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst / Ligand / Base | Enamine |

Oxidative Functionalization (e.g., Epoxidation, Dihydroxylation)

The double bond in this compound is susceptible to various oxidative transformations, which can install valuable oxygen-containing functional groups.

Epoxidation: The alkene can be converted to the corresponding epoxide, 2-bromo-2-(4-tert-butylbenzyl)oxirane, using common epoxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. Vinyl epoxides are versatile synthetic intermediates themselves, as the strained oxirane ring can be opened by a variety of nucleophiles. wikipedia.orgacs.orgresearchgate.net The presence of the adjacent bromine atom might influence the reactivity and regioselectivity of the epoxide ring-opening. acs.org For electron-deficient olefins, nucleophilic epoxidation methods can also be employed. wikipedia.org

Dihydroxylation: The conversion of the alkene to a vicinal diol (a 1,2-diol) is a fundamental transformation. wikipedia.orgnumberanalytics.com This can be achieved through several methods. Syn-dihydroxylation can be accomplished using osmium tetroxide (OsO₄), typically in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. wikipedia.org Asymmetric dihydroxylation, such as the Sharpless asymmetric dihydroxylation, can be used to produce chiral diols with high enantioselectivity. wikipedia.org The aminohydroxylation of styrene derivatives has also been studied, providing access to amino alcohols. rsc.org Given the styrene-like structure of the target compound, these methods are expected to be applicable. acs.orgacs.org

Oxidative Cleavage: Under more vigorous oxidative conditions, the double bond can be cleaved. Ozonolysis (O₃) is a classic method for this transformation. libretexts.orglibretexts.orgyoutube.com Depending on the workup conditions (reductive with Zn/H₂O or (CH₃)₂S, or oxidative with H₂O₂), the reaction can yield aldehydes, ketones, or carboxylic acids. libretexts.orglibretexts.org For this compound, ozonolysis would break the C=C bond to yield 4-tert-butylphenylacetaldehyde and a one-carbon fragment. Alternative, non-ozone-based methods for oxidative cleavage, often involving manganese or other transition metals, have also been developed. nih.govrug.nl

| Transformation | Reagent(s) | Product Functional Group | Stereochemistry |

|---|---|---|---|

| Epoxidation | mCPBA, H₂O₂ | Epoxide | N/A (forms racemate unless chiral agent is used) |

| Syn-Dihydroxylation | OsO₄/NMO; cold, dilute KMnO₄ | Vicinal Diol | Syn addition |

| Anti-Dihydroxylation | 1. mCPBA 2. H₃O⁺ | Vicinal Diol | Anti addition |

| Oxidative Cleavage (Reductive Workup) | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | Aldehydes/Ketones | N/A |

| Oxidative Cleavage (Oxidative Workup) | 1. O₃ 2. H₂O₂; Hot, conc. KMnO₄ | Carboxylic Acids/Ketones | N/A |

Reductive Transformations, Including Hydrogenation and Debromination

The alkene and the vinyl bromide functionalities can undergo reduction under various conditions. These transformations can be performed selectively or concurrently.

Hydrogenation: The carbon-carbon double bond can be reduced to a single bond via catalytic hydrogenation. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under an atmosphere of hydrogen gas (H₂). mdpi.com This would convert this compound into 2-bromo-1-(4-tert-butylphenyl)propane. The conditions for hydrogenation are generally mild and compatible with many functional groups. mdpi.comresearchgate.net

Debromination: The carbon-bromine bond can be cleaved through reductive debromination. This can be achieved using various methods. Catalytic hydrogenation can sometimes lead to hydrodebromination, especially with palladium catalysts. organic-chemistry.orgorganic-chemistry.org Other methods include using metal hydrides (e.g., LiAlH₄, NaBH₄ with a catalyst), radical reductions (e.g., using tributyltin hydride, although tin-free methods are now preferred), or dissolving metal reductions. Photoredox catalysis has emerged as a powerful, mild method for the reductive debromination of unactivated alkyl and aryl bromides. acs.org The unreactivity of vinyl halides towards reduction is known, but specific conditions can facilitate this transformation. ekb.eg It is possible to selectively reduce the C-Br bond while leaving the double bond intact, or to reduce both functionalities, depending on the chosen reagents and conditions.

| Transformation | Reagent(s) | Product | Selectivity Notes |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | 2-Bromo-1-(4-tert-butylphenyl)propane | Reduces C=C bond. May also cause debromination. |

| Reductive Debromination | Bu₃SnH, AIBN | 3-(4-tert-butylphenyl)-1-propene (B1349879) | Radical-based debromination. |

| Photoredox Debromination | Ru(bpy)₃Cl₂, Amine, H-donor | 3-(4-tert-butylphenyl)-1-propene | Mild, visible-light mediated reduction. acs.org |

| Full Reduction | H₂, Pd/C (harsher conditions) | 1-(4-tert-butylphenyl)propane | Reduces both C=C and C-Br bonds. |

Reactivity of the 4-tert-Butylphenyl Moiety

The aromatic ring offers another site for chemical modification, distinct from the reactivity of the alkenyl bromide side chain.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The 4-tert-butylphenyl group can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome of this reaction is controlled by the directing effects of the substituents already present on the ring. wikipedia.orgorganicchemistrytutor.com

Since the para position relative to the tert-butyl group is already occupied by the side chain, any further electrophilic substitution will be directed to the ortho positions (C2 and C6 of the phenyl ring). Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), Friedel-Crafts alkylation (with R-Cl/AlCl₃), or acylation (with RCOCl/AlCl₃) would be expected to yield predominantly the 2-substituted-1-(4-tert-butylphenyl) product.

Transition Metal-Catalyzed C-H Functionalization of the Aromatic System

Transition metal-catalyzed C-H functionalization has become a major area of research for creating C-C and C-heteroatom bonds directly from C-H bonds, offering a more atom-economical approach than traditional cross-coupling methods. calstate.eduyoutube.com This strategy could be applied to the 4-tert-butylphenyl moiety of the target molecule.

These reactions often rely on a directing group to position the metal catalyst near a specific C-H bond, ensuring site selectivity. youtube.comnih.gov In the case of this compound, there isn't an obvious, strong directing group on the molecule. However, non-directed C-H functionalization is also possible, particularly at sites that are sterically accessible or electronically favored. Recent studies have shown that even the typically unreactive C-H bonds of a tert-butyl group can be hydroxylated using specific manganese catalysts, highlighting the potential to functionalize seemingly inert positions. ethz.chtorvergata.itudg.educhemrxiv.org C-H functionalization could potentially occur at the ortho C-H bonds of the phenyl ring, guided by transient coordination to the double bond or through mechanisms that favor the most accessible or acidic C-H bonds. The development of new catalytic systems continues to expand the possibilities for functionalizing such substrates. mdpi.compitt.edu

Transition Metal-Catalyzed Processes Involving this compound

This compound is a versatile substrate for a variety of transition metal-catalyzed reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

Cross-coupling reactions are a cornerstone of modern organic synthesis, and vinyl bromides such as this compound are excellent electrophilic partners in these transformations. Palladium catalysts are most commonly employed to facilitate these reactions. wikipedia.orgwikipedia.orgwikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgrsc.org this compound can react with various alkenes in the presence of a palladium catalyst and a base. The reaction typically proceeds through a catalytic cycle involving oxidative addition of the vinyl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. rsc.org The choice of catalyst, ligands, and reaction conditions can influence the yield and stereoselectivity of the resulting substituted alkene. mdpi.comorganic-chemistry.org

Sonogashira Reaction: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of an alkynyl group at the 2-position of the propene backbone of this compound. The reaction is typically carried out under mild conditions and is tolerant of a wide range of functional groups. wikipedia.orggelest.com

Stille Reaction: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org In this context, this compound can be coupled with various organostannanes (R-SnR'3) to form a new carbon-carbon bond. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. wikipedia.orglibretexts.org The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

Negishi Reaction: The Negishi reaction utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide. nih.govorganic-chemistry.org This method is known for its high functional group tolerance and reactivity. nih.govresearchgate.net this compound can be effectively coupled with a variety of organozinc compounds to generate a diverse range of substituted alkenes.

Below is an interactive data table summarizing these cross-coupling reactions.

The tert-butylphenyl group in this compound can play a significant role in stereoselective catalysis. The steric bulk of the tert-butyl group can influence the approach of reagents and the conformation of transition states, thereby directing the stereochemical outcome of a reaction.

In the context of ligand design, the tert-butylphenyl moiety is often incorporated into phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), and other ligand scaffolds to modulate the steric and electronic properties of the catalyst. The bulky tert-butyl group can create a specific chiral pocket around the metal center, which is crucial for achieving high enantioselectivity in asymmetric catalysis. For example, ligands bearing tert-butylphenyl groups have been successfully employed in asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The steric hindrance provided by the tert-butyl group can favor one enantiomeric pathway over the other, leading to the preferential formation of a single enantiomer.

The design of such ligands is a key area of research, with computational and experimental studies being used to optimize ligand structure for specific transformations. The electronic effect of the para-tert-butyl group is generally considered to be electron-donating through induction, which can also influence the reactivity and stability of the catalytic species.

Mechanistic Investigations of Reactions Involving this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and developing new synthetic methodologies.

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For transition metal-catalyzed reactions involving this compound, kinetic experiments can help to elucidate the rate-determining step of the catalytic cycle. By systematically varying the concentrations of the substrate, catalyst, ligands, and other reagents, a rate law can be determined. This rate law provides insights into the composition of the transition state of the rate-determining step. For example, a first-order dependence on the concentration of the vinyl bromide and the catalyst would suggest that the oxidative addition step is rate-limiting.

The identification and characterization of reaction intermediates and transition states are fundamental to understanding the reaction mechanism at a molecular level. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography can be used to detect and characterize stable or long-lived intermediates in the catalytic cycle. Computational methods, such as density functional theory (DFT), are powerful tools for modeling reaction pathways and calculating the energies of intermediates and transition states. These studies can provide a detailed picture of the reaction coordinate and help to explain the observed selectivity.

The stereochemical outcome of a reaction is a critical aspect, particularly in the synthesis of complex molecules with multiple stereocenters. For reactions involving this compound, the stereochemistry of the product is often determined by the geometry of the starting alkene and the mechanism of the reaction. In many palladium-catalyzed cross-coupling reactions, the configuration of the double bond is retained. However, in other transformations, the stereochemistry can be influenced by factors such as the choice of catalyst, ligands, and reaction conditions. Understanding the factors that control diastereoselectivity is essential for the stereocontrolled synthesis of complex target molecules.

Below is an interactive data table summarizing the mechanistic investigation aspects.

Advanced Materials Applications and Polymerization Studies of 2 Bromo 3 4 Tert Butylphenyl 1 Propene

Polymerization Behavior and Derivative Synthesis

The unique structural characteristics of 2-bromo-3-(4-tert-butylphenyl)-1-propene, which include a reactive vinyl group, a bulky tert-butyl substituent, and a bromine atom, make it a monomer of significant interest for the synthesis of specialized polymers. Its polymerization can be approached through various mechanisms, each offering distinct possibilities for controlling the polymer's final properties.

Radical Polymerization of this compound

Radical polymerization of vinyl monomers is a widely used and versatile technique. libretexts.org For this compound, this method would involve the use of a radical initiator to create active radical species that propagate by adding to the double bond of the monomer. The presence of the phenyl group can stabilize the resulting radical through resonance, a feature common to styrenic monomers. libretexts.org

The polymerization kinetics and the properties of the resulting polymer are influenced by several factors, including the choice of initiator, temperature, and solvent. For instance, initiators like azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly employed in radical polymerization. mdpi.com The bulky tert-butyl group on the phenyl ring is expected to influence the polymer's microstructure, potentially leading to reduced chain mobility and an increased glass transition temperature (Tg) compared to polystyrene.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, could offer precise control over the molecular weight, molecular weight distribution, and architecture of the resulting polymer. researchgate.net The bromine atom in the monomer structure could potentially participate in or be affected by the conditions of certain controlled radical polymerization methods.

Table 1: Hypothetical Parameters for Radical Polymerization of this compound

| Parameter | Condition | Expected Outcome |

| Initiator | AIBN, BPO | Polydisperse polymer |

| Technique | ATRP, RAFT | Well-defined polymer with controlled molecular weight |

| Temperature | 60-80 °C | Control over polymerization rate and side reactions |

| Solvent | Toluene, Dioxane | Affects solubility and chain transfer reactions |

Coordination Polymerization with Tailored Catalysts, including Metallocene Systems

Coordination polymerization, particularly with metallocene catalysts, offers a high degree of control over the stereochemistry of the resulting polymer. researchgate.netbehinpolymerco.com For a substituted propene monomer like this compound, metallocene catalysts could potentially produce polymers with specific tacticities (isotactic, syndiotactic, or atactic). The choice of metallocene catalyst, with its specific ligand framework, is crucial in determining the stereoselectivity of the polymerization. researchgate.netacs.org

Table 2: Potential Metallocene Catalyst Systems for Coordination Polymerization

| Catalyst System | Cocatalyst | Potential Polymer Microstructure |

| C2-symmetric zirconocene | MAO | Isotactic |

| Cs-symmetric zirconocene | MAO | Syndiotactic |

| Unbridged zirconocene | MAO | Atactic |

Copolymerization with Various Monomers for Advanced Materials

Copolymerization of this compound with other monomers is a promising strategy to develop advanced materials with tailored properties. The reactivity ratios of the comonomers will determine the distribution of the monomer units in the final copolymer, which can be random, alternating, block, or graft.

Given its structure, this monomer could be copolymerized with a variety of partners:

Styrenic Monomers: Copolymerization with styrene (B11656) or its derivatives could lead to materials with modified thermal and mechanical properties. chemrxiv.orgchemrxiv.orggoogle.com The resulting copolymers could find applications as engineering plastics or specialty elastomers. mdpi.com

Acrylic Monomers: Copolymerization with acrylates or methacrylates could introduce different functionalities and improve properties such as adhesion and weatherability. nih.govgoogle.com The presence of the bulky tert-butylphenyl group could influence the copolymer's morphology and final properties. mdpi.com

Dienes: Copolymerization with conjugated dienes like 1,3-butadiene (B125203) or isoprene (B109036) could lead to the formation of novel thermoplastic elastomers. epo.org

The bromine atom on the monomer unit provides a reactive handle for post-polymerization modifications, further expanding the range of accessible functional materials.

Strategies for Tailoring Polymer Microstructure and Architecture

The microstructure and architecture of polymers derived from this compound can be tailored through several strategies:

Stereochemical Control: As mentioned, the use of specific metallocene catalysts in coordination polymerization can control the tacticity of the polymer chain, leading to materials with different crystalline properties and melting points. researchgate.netbehinpolymerco.com

Architectural Control: Living/controlled polymerization techniques can be employed to synthesize various polymer architectures such as block copolymers, star polymers, and graft copolymers. acs.orgresearchgate.net For example, sequential monomer addition in a living polymerization process can produce well-defined block copolymers.

Functionalization: The bromine atom can be used for post-polymerization modifications. For instance, it could be replaced by other functional groups through nucleophilic substitution reactions, allowing for the introduction of desired properties.

Role as a Precursor for Specialty Functional Monomers

The chemical structure of this compound makes it a valuable precursor for the synthesis of a variety of specialty functional monomers. The bromine atom is a key reactive site that can be transformed into other functional groups via various organic reactions.

For example, the bromine atom can be substituted by nucleophiles to introduce functionalities such as amines, azides, or thiols. mdpi.com These new functional monomers can then be polymerized to create polymers with specific properties for applications in areas like drug delivery, sensors, or as crosslinking agents. Furthermore, the vinyl group can undergo reactions such as hydroboration-oxidation to introduce a hydroxyl group, creating a new functional monomer.

Potential Contributions to Liquid Crystal Chemistry and Mesophase Design

Application in Organic Electronic Materials as a Building Block

This compound is a specialized organic compound that, due to its distinct molecular architecture, holds potential as a versatile building block in the synthesis of advanced materials for organic electronics. Its structure combines a bulky tert-butylphenyl group, a reactive bromo-substituted propene unit, and an aromatic core. This unique combination of functional groups suggests its utility in the development of organic semiconductors and conductive polymers with tailored properties. While direct applications of this specific molecule are not extensively documented in mainstream research, its potential can be inferred from the well-established roles of its constituent chemical moieties in the field of organic electronics.

The primary application of this compound in organic electronic materials is as a monomer or a precursor for the synthesis of functional polymers. The vinyl group (1-propene) is a key feature that allows the molecule to undergo polymerization, forming long-chain macromolecules. These polymers, bearing the 4-tert-butylphenyl side groups, can be designed to exhibit semiconducting properties, making them suitable for use in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The presence of the bromine atom is of particular strategic importance. Bromine can serve as a reactive site for post-polymerization modification, a technique that allows for the fine-tuning of the polymer's electronic and physical properties. acs.org For instance, the bromine can be replaced with other functional groups through various chemical reactions, enabling the synthesis of a diverse range of materials from a single polymer backbone. This approach is advantageous as it allows for the introduction of functionalities that might not be compatible with the initial polymerization conditions. acs.org

Furthermore, the bromine substituent can influence the electronic properties of the resulting material. Halogen substitution is a known strategy to modify the energy levels (HOMO/LUMO) of organic semiconductors, which in turn affects their charge transport characteristics and optical properties. nih.gov Specifically, brominated derivatives of organic compounds have been shown to exhibit pronounced semiconducting behavior. nih.gov The bromo group can also enhance molecular hyperpolarizabilities and promote acentric crystal structures, which are beneficial for nonlinear optical applications. rsc.org

The 4-tert-butylphenyl group also plays a crucial role in determining the properties of the resulting materials. The bulky tert-butyl group can enhance the solubility of the polymer in organic solvents, which is a significant advantage for solution-based processing techniques commonly used in the fabrication of organic electronic devices. nih.govmdpi.com Improved solubility allows for the formation of uniform, high-quality thin films, which are essential for optimal device performance. mdpi.com

Moreover, the tert-butyl groups can act as a form of steric hindrance, which can prevent excessive aggregation of the polymer chains. nih.govmdpi.com By controlling the intermolecular interactions, it is possible to influence the morphology of the thin film, which is a critical factor for efficient charge transport. mdpi.com In some cases, tert-butyl groups have been found to function as a passivation layer in organic field-effect transistors, leading to more stable device operation. mdpi.com The electron-donating nature of the tert-butyl group can also influence the electronic properties of the aromatic system. mdpi.com

The polymerization of vinyl-functionalized aromatic compounds, such as styrenes and their derivatives, is a well-established method for producing conductive polymers. nih.govnih.gov These polymers often form the active layer in various electronic devices. researchgate.netresearchgate.netacs.orgrsc.orgnih.govwikipedia.org By analogy, polymers derived from this compound could be synthesized to create materials with desirable semiconducting properties. The specific combination of the bromo and tert-butylphenyl groups offers a pathway to materials with a unique balance of processability, stability, and electronic functionality.

The table below summarizes the potential roles of the different functional groups within this compound in the context of organic electronic materials.

| Functional Group | Potential Role in Organic Electronic Materials |

| 1-Propene (Vinyl) | Enables polymerization to form long-chain macromolecules; forms the backbone of the resulting conductive polymer. |

| Bromine Atom | Acts as a reactive site for post-polymerization modification to fine-tune material properties; influences electronic energy levels (HOMO/LUMO) and can enhance semiconducting behavior. |

| 4-tert-butylphenyl Group | Enhances solubility for solution-based processing; provides steric hindrance to control polymer chain aggregation and thin-film morphology; can act as a passivating agent for improved device stability. |

Detailed research into the polymerization of this compound and the characterization of the resulting polymers would be necessary to fully elucidate their properties and potential performance in organic electronic devices. However, based on the established principles of molecular design in organic electronics, this compound represents a promising building block for the creation of new functional materials.

Theoretical and Computational Studies of 2 Bromo 3 4 Tert Butylphenyl 1 Propene

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the behavior of 2-Bromo-3-(4-tert-butylphenyl)-1-propene at a molecular level. These calculations solve the Schrödinger equation for the molecule, providing information about its energy, electron distribution, and geometry.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of the electronic structure of this compound can be elucidated through methods like Density Functional Theory (DFT).

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized on the π-system of the propene and the phenyl ring, which are the most electron-rich parts of the molecule. The LUMO is likely to be associated with the antibonding orbitals of the carbon-bromine bond and the π-system.

Charge Distribution: The distribution of electron density within the molecule can be analyzed to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is often visualized using molecular electrostatic potential (MEP) maps. In this compound, the bromine atom, being highly electronegative, will draw electron density, creating a partial positive charge on the adjacent carbon atom. The phenyl ring and the double bond are expected to be regions of higher electron density.

Illustrative Data from Quantum Chemical Calculations:

The following table presents hypothetical data from a DFT calculation on this compound, illustrating the kind of information that can be obtained.

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table is illustrative and not based on actual experimental or published computational results for this specific molecule.

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly influence its properties and reactivity. The presence of a bulky tert-butyl group in this compound introduces notable steric effects that dictate the molecule's preferred conformations.

Conformational Analysis: Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them. This involves systematically rotating the single bonds in the molecule, such as the bond connecting the phenyl ring to the propenyl group, and calculating the energy at each step.

Steric Effects of the tert-Butyl Group: The tert-butyl group is known for its significant steric hindrance. upenn.edunih.govresearchgate.net This bulkiness will influence the orientation of the phenyl ring relative to the propenyl chain. researchgate.net The molecule will adopt conformations that minimize the steric repulsion between the tert-butyl group and the rest of the molecule. upenn.edu This steric hindrance can also affect the accessibility of different parts of the molecule to reagents, thereby influencing its reactivity in chemical reactions. For instance, the tert-butyl group can shield one face of the phenyl ring or the double bond from attack.

Computational chemistry can predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental spectra. uncw.edunih.govnmrdb.orggithub.iofrontiersin.org

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate the magnetic shielding tensors of the nuclei in a molecule. uncw.edu These can then be converted into chemical shifts that can be compared with experimental NMR data. Accurate prediction of ¹H and ¹³C NMR chemical shifts can help in assigning the signals in an experimental spectrum and confirming the structure of the molecule. nih.govfrontiersin.org

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. uit.nonih.govresearchgate.netpsu.edu This information is useful for identifying the functional groups present in the molecule and for interpreting the experimental IR and Raman spectra. Each predicted frequency corresponds to a specific motion of the atoms, such as stretching or bending of bonds.

Illustrative Predicted Spectroscopic Data:

The table below shows hypothetical predicted spectroscopic data for this compound.

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (vinyl H) | 5.5 - 6.0 ppm |

| ¹³C NMR Chemical Shift (C=C) | 115 - 140 ppm |

| IR Vibrational Frequency (C=C stretch) | 1640 cm⁻¹ |

| IR Vibrational Frequency (C-Br stretch) | 650 cm⁻¹ |

Note: The data in this table is for illustrative purposes and does not represent experimentally verified or computationally published values for this specific compound.

Computational Elucidation of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights into transition states and the energies involved. numberanalytics.comnih.govmdpi.comnih.gov

For a given reaction of this compound, such as an electrophilic addition to the double bond, computational methods can be used to map out the entire reaction pathway. libretexts.org This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. A transition state is a high-energy structure that represents the energy maximum along the reaction coordinate. Characterizing the geometry of the transition state provides crucial information about the mechanism of the reaction.

Once the stationary points on the potential energy surface (reactants, products, intermediates, and transition states) have been located, their energies can be calculated.

Activation Barriers: The activation barrier (or activation energy) is the energy difference between the reactants and the transition state. A higher activation barrier corresponds to a slower reaction rate. By calculating the activation barriers for different possible reaction pathways, the most likely mechanism can be determined.

Reaction Enthalpies: The reaction enthalpy (ΔH) is the energy difference between the products and the reactants. A negative ΔH indicates an exothermic reaction, while a positive ΔH indicates an endothermic reaction.

Illustrative Energetic Data for a Hypothetical Reaction:

The following table provides illustrative energetic data for a hypothetical electrophilic addition reaction of HBr to this compound.

| Parameter | Calculated Value |

| Activation Energy (Ea) | 15 kcal/mol |

| Reaction Enthalpy (ΔH) | -25 kcal/mol |

Note: The data in this table is hypothetical and intended to illustrate the types of results obtained from computational studies.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations serve as a powerful tool to investigate the dynamic behavior of molecules, offering insights into intermolecular forces and aggregation tendencies. For a molecule like this compound, MD simulations would be crucial in understanding how individual molecules interact in a condensed phase.

Key Intermolecular Interactions:

The structure of this compound suggests several key intermolecular interactions that would govern its behavior in simulations:

π-π Stacking: The presence of the 4-tert-butylphenyl group facilitates π-π stacking interactions between the aromatic rings of adjacent molecules. Computational studies on substituted styrenes have shown that these interactions are a significant cohesive force. For instance, the interaction energy of π-stacked benzene (B151609) dimers is considerable, and while the bulky tert-butyl group may introduce some steric hindrance, it also enhances the electron density of the ring, potentially strengthening these interactions.

Halogen Bonding and Dipole-Dipole Interactions: The bromine atom introduces polarity to the molecule. This can lead to dipole-dipole interactions and potentially halogen bonding, where the bromine atom acts as an electrophilic region interacting with a nucleophilic region of a neighboring molecule. Studies on brominated aromatic compounds have quantified the energetic contribution of such interactions to the stability of molecular assemblies.

Aggregation Behavior:

Based on the nature of these intermolecular forces, it is plausible to predict the aggregation behavior of this compound. Theoretical studies on similar molecules, such as styrene (B11656) derivatives, indicate that aggregation can be driven by the interplay of π-π stacking and other specific interactions. The restriction of intramolecular rotations upon aggregation is a common theme in such studies. In the case of this compound, the rotation around the bond connecting the phenyl ring and the propene moiety would likely be hindered in an aggregated state, leading to a more ordered local structure.

MD simulations could provide quantitative data on this behavior, such as the radial distribution functions to describe the packing of molecules and the calculation of the potential of mean force to understand the thermodynamics of aggregation.

Table 1: Predicted Intermolecular Interaction Contributions

| Interaction Type | Structural Feature Responsible | Predicted Relative Strength |

| π-π Stacking | 4-tert-butylphenyl group | Strong |

| Dipole-Dipole | Carbon-Bromine bond | Moderate |

| Halogen Bonding | Bromine atom | Moderate |

| Van der Waals | Entire molecule, especially the tert-butyl group | Significant |

This table is based on theoretical predictions and data from analogous compounds.

Structure-Reactivity Relationship Studies from a Theoretical Perspective

The reactivity of this compound is primarily dictated by the electronic and steric properties of its constituent functional groups: the bromo-alkene moiety and the 4-tert-butylphenyl ring. Theoretical studies, particularly those employing Density Functional Theory (DFT), can elucidate these structure-reactivity relationships.

Electronic Effects:

The electronic nature of the substituents significantly influences the reactivity of the molecule.

4-tert-butyl group: This is an electron-donating group through induction and hyperconjugation. This effect increases the electron density of the phenyl ring, which in turn can influence the electronic character of the attached propene chain.

Bromoallyl group: The bromine atom is electronegative and exerts an electron-withdrawing inductive effect (-I). However, it can also exhibit a weaker electron-donating mesomeric effect (+M) due to its lone pairs. The vinyl group itself is generally considered to be weakly electron-withdrawing.

The interplay of these effects determines the electron distribution across the molecule, particularly the polarization of the C=C double bond and the reactivity of the aromatic ring towards electrophilic or nucleophilic attack. DFT calculations on similar bromoalkenes have been used to quantify these effects by calculating molecular orbital energies (HOMO and LUMO) and mapping the electrostatic potential.

Reactivity of the Double Bond:

The double bond in the propene chain is a primary site for chemical reactions, such as addition reactions. The presence of the bromine atom on an adjacent carbon atom can influence the regioselectivity and stereoselectivity of these reactions. Kinetic studies on the bromination of substituted styrenes have shown a good correlation between the reaction rate and the electronic nature of the substituents, often quantified by Hammett parameters. For this compound, the electron-donating tert-butyl group would be expected to increase the nucleophilicity of the double bond, making it more susceptible to electrophilic attack.

Steric Effects:

The bulky tert-butyl group is a significant steric feature. This steric hindrance can play a crucial role in directing the approach of reagents to the reactive sites of the molecule. For example, it could hinder reactions at the ortho positions of the phenyl ring and influence the facial selectivity of addition reactions to the double bond.

Table 2: Predicted Influence of Substituents on Reactivity

| Substituent | Electronic Effect | Predicted Impact on Reactivity |

| 4-tert-butyl | Electron-donating | Activates the phenyl ring towards electrophilic substitution and increases the nucleophilicity of the double bond. |

| Bromine (on propene) | Inductively electron-withdrawing | Decreases the electron density of the double bond, potentially influencing regioselectivity of addition reactions. |

This table represents a qualitative prediction based on established principles of physical organic chemistry and computational studies of related compounds.

Future Research Directions and Emerging Trends for 2 Bromo 3 4 Tert Butylphenyl 1 Propene

Development of Sustainable and Atom-Economical Synthetic Routes

The synthesis of allylic bromides, including 2-Bromo-3-(4-tert-butylphenyl)-1-propene, is a cornerstone of organic synthesis. However, traditional methods often rely on harsh reagents and can generate significant waste. The future of synthesizing this and similar compounds lies in the development of more sustainable and atom-economical approaches.

One promising avenue is the refinement of allylic bromination reactions. While methods using N-bromosuccinimide (NBS) are common, future research will likely focus on catalytic systems that minimize waste. For instance, the combination of DMSO and allyl bromide has been shown to act as a dual reagent for one-pot N-allylation and aryl bromination under basic conditions, showcasing a move towards more atom-economical processes. semanticscholar.orgnih.gov Exploring similar one-pot strategies for the synthesis of this compound from readily available precursors, such as 4-tert-butylphenylpropene, could significantly improve efficiency and reduce environmental impact.

Furthermore, photocatalysis represents a burgeoning field for the synthesis of allylic derivatives. prepchem.com Visible-light-induced reactions can often be conducted under mild conditions, avoiding the need for high temperatures and aggressive reagents. Research into the photocatalytic allylic bromination of styrenes and related compounds could lead to highly selective and energy-efficient syntheses of this compound.

The principles of atom economy, which emphasize maximizing the incorporation of all materials used in the process into the final product, will be a guiding force in this research. youtube.comorganic-chemistry.orgresearchgate.net This includes exploring addition reactions and catalytic cycles that regenerate reagents, thereby minimizing stoichiometric waste.

Table 1: Comparison of Synthetic Strategies for Allylic Bromides

| Synthetic Strategy | Traditional Methods (e.g., NBS) | Emerging Sustainable Methods |

| Reagents | Stoichiometric brominating agents | Catalytic systems, photocatalysts |

| Conditions | Often harsh, requiring radical initiators | Mild, often room temperature |

| Atom Economy | Moderate to low | High |

| Waste Generation | Significant byproducts | Minimized waste |

Exploration of Bio-Inspired Chemical Transformations and Biocatalysis

The use of enzymes in chemical synthesis, or biocatalysis, offers unparalleled selectivity and operates under environmentally benign conditions. For a molecule like this compound, biocatalysis presents exciting future research directions, particularly in the area of halogenation.

Flavin-dependent halogenases (FDHs) are a class of enzymes that can catalyze the regioselective halogenation of aromatic compounds. researchgate.netnih.govrsc.orgmanchester.ac.uk Future research could focus on identifying or engineering FDHs that can selectively brominate the allylic position of 4-tert-butylphenylpropene to produce this compound. This enzymatic approach would offer a green alternative to traditional chemical methods. The substrate scope of existing halogenases is continually being expanded through techniques like directed evolution, which could be applied to develop an enzyme specific for this transformation. researchgate.net

Beyond synthesis, biocatalysis can be used for the further functionalization of the molecule. For example, enzymes could be employed for the stereoselective synthesis of derivatives of this compound. The development of enzymatic cascades, where multiple enzymes work in a one-pot sequence, could lead to the efficient production of complex molecules from this starting material. nih.gov

Photochemically driven biocatalysis is another emerging trend, where light is used to power enzymatic reactions. scite.ai This could be particularly relevant for driving the halogenation reaction catalyzed by FDHs, potentially leading to more efficient and controllable processes.

Design and Application in Novel Catalytic Systems

The allylic bromide functionality in this compound makes it a valuable precursor in a variety of catalytic cross-coupling reactions. Future research will likely exploit this reactivity to design and synthesize novel molecules and materials.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds. organic-chemistry.org this compound can serve as an electrophile in these reactions, allowing for the introduction of the 3-(4-tert-butylphenyl)-1-propene (B1349879) moiety into a wide range of organic molecules. Future work in this area could focus on developing more efficient and versatile palladium catalysts for these transformations, including those that are active at low catalyst loadings and tolerant of a wide range of functional groups.

Organocatalysis, which uses small organic molecules as catalysts, is a rapidly growing field that offers a metal-free alternative to traditional transition-metal catalysis. rsc.orgrsc.orgnih.gov Research into the organocatalytic functionalization of allylic halides like this compound could lead to new methods for asymmetric synthesis, allowing for the preparation of chiral compounds with high enantioselectivity.

The combination of transition-metal catalysis and organocatalysis in dual-catalytic systems is another promising area. These systems can enable novel transformations that are not possible with either catalyst alone. The application of such dual-catalytic approaches to reactions involving this compound could open up new avenues for the synthesis of complex molecular architectures.

Integration into Next-Generation Highly Engineered Materials and Devices

The styrene-like structure of this compound makes it a promising monomer for the synthesis of novel polymers. The presence of the bulky tert-butylphenyl group can impart unique properties to these polymers, such as increased thermal stability, altered solubility, and modified mechanical properties.